molecular formula C15H18IN5O2S B13780975 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide CAS No. 69463-94-1

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide

Cat. No.: B13780975
CAS No.: 69463-94-1
M. Wt: 459.3 g/mol
InChI Key: TWNYHGAAPQLPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4,5-dihydro-1H-imidazole with a suitable arylamine can yield the desired imidazole derivative . The reaction conditions typically include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding imidazole N-oxide, while reduction may produce a dihydroimidazole derivative.

Scientific Research Applications

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with protein function, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dihydro-1H-imidazol-2-yl-phenylamine
  • 2-(4,5-dihydro-1H-imidazol-2-yl)phenol
  • 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine

Uniqueness

Compared to similar compounds, 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide has a unique combination of functional groups that confer distinct chemical and biological properties. Its methoxyphenyl and thiadiazolyl groups contribute to its enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

69463-94-1

Molecular Formula

C15H18IN5O2S

Molecular Weight

459.3 g/mol

IUPAC Name

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide

InChI

InChI=1S/C15H17N5O2S.HI/c1-10-18-19-15(23-10)20(14-16-7-8-17-14)9-13(21)11-3-5-12(22-2)6-4-11;/h3-6H,7-9H2,1-2H3,(H,16,17);1H

InChI Key

TWNYHGAAPQLPEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)[NH+](CC(=O)C2=CC=C(C=C2)OC)C3=NCCN3.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.